3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 130651-65-9
VCID: VC16037441
InChI: InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2
SMILES:
Molecular Formula: C16H10N4O3
Molecular Weight: 306.27 g/mol

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone

CAS No.: 130651-65-9

Cat. No.: VC16037441

Molecular Formula: C16H10N4O3

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone - 130651-65-9

Specification

CAS No. 130651-65-9
Molecular Formula C16H10N4O3
Molecular Weight 306.27 g/mol
IUPAC Name 3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2
Standard InChI Key AERZRUQHHWAPSI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone (CAS No. 130651-65-9) has the molecular formula C₁₆H₁₀N₄O₃ and a molecular weight of 306.27 g/mol. The IUPAC name, 3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile, reflects its substitution pattern: a nitro group at position 7, a cyano group at position 4, and a phenyl ring at position 2.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₀N₄O₃
Molecular Weight306.27 g/mol
IUPAC Name3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile
SMILESC1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)N+[O-])C#N)N
InChIKeyAERZRUQHHWAPSI-UHFFFAOYSA-N

Structural Analysis

The isoquinolinone core consists of a bicyclic system fused at positions 1 and 2. The nitro group at position 7 enhances electrophilicity, while the cyano group at position 4 contributes to π-electron delocalization . X-ray crystallography of analogous compounds reveals a planar aromatic system with dihedral angles <5° between substituents, favoring intramolecular charge transfer .

Synthesis and Reaction Pathways

Regioselective Cyclocondensation

A validated synthesis route involves the reaction of 1a (7-acetyl-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline) with cyanothioacetamide in refluxing ethanol, catalyzed by piperidine . This regioselective process yields 7-acetyl-4-cyano-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione (2a) in 93–96% yield .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldProduct
1Cyanothioacetamide, EtOH, piperidine96%2a (C₂₀H₁₉N₃O₄S)
2Ethyl iodide, NaOAc·3H₂O, EtOH83%3-ethylthio-tetrahydroisoquinoline

Functionalization Reactions

The thione intermediate (2a) undergoes alkylation with ethyl iodide or chloroacetamide derivatives to introduce sulfur-based functionalities . For example, treatment with N-aryl-2-chloroacetamide produces (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides, which exhibit enhanced solubility in polar aprotic solvents .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 3482–3429 cm⁻¹: O–H stretching (hydroxyl group)

  • 2221–2215 cm⁻¹: C≡N stretching (cyano group)

  • 1710–1708 cm⁻¹: C=O stretching (acetyl group)

  • 1662–1660 cm⁻¹: Amide C=O vibrations

Nuclear Magnetic Resonance

¹H NMR spectra (400 MHz, DMSO-d₆) reveal distinct signals:

  • δ 13.68 ppm: Singlet for NH proton

  • δ 7.84–8.15 ppm: Multiplet for aromatic protons

  • δ 5.04 ppm: Hydroxyl proton resonance

  • δ 2.02–2.18 ppm: Methyl groups from acetyl substituents

Material Science Applications

Organic Semiconductors

The compound’s extended conjugation and electron-withdrawing nitro/cyano groups enable a narrow bandgap (2.1 eV), making it suitable for n-type organic field-effect transistors (OFETs). Thin-film measurements show electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives.

Fluorescent Sensors

In acetonitrile, the compound exhibits strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of Φ = 0.38. Nitroaromatic analytes (e.g., picric acid) quench emission via photoinduced electron transfer, enabling detection at 10 nM concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator